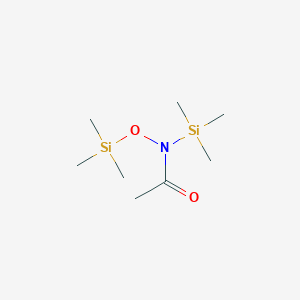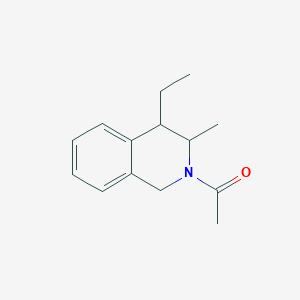
4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Metoxifenil)-6-metilpirimidin-2-amina es un compuesto orgánico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos heterocíclicos aromáticos que contienen átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-(2-Metoxifenil)-6-metilpirimidin-2-amina normalmente implica la reacción de isocianato de 2-metoxifenilo con derivados de pirimidina apropiados. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como acetonitrilo y catalizadores como triflato de iterbio (Yb(OTf)3) para facilitar la formación del producto deseado .
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener rendimientos y pureza más altos. Técnicas como la recristalización a partir de solventes adecuados se utilizan para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-(2-Metoxifenil)-6-metilpirimidin-2-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno en condiciones ácidas.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Bromo en ácido acético.
Principales Productos:
Oxidación: Formación de las quinonas correspondientes.
Reducción: Formación de derivados de aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
4-(2-Metoxifenil)-6-metilpirimidin-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas específicas.
Medicina: Se explora su posible efecto terapéutico, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y fármacos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Metoxifenil)-6-metilpirimidin-2-amina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, bloqueando así el acceso al sustrato. Además, puede interactuar con los receptores para modular las vías de señalización involucradas en varios procesos biológicos .
Compuestos Similares:
- 2-{[4-(2-Metoxifenil)piperazin-1-il]alquil}-1H-benzo[d]imidazoles
- Urapidil
- Ácido 4-(2-Metoxifenil)-2-oxobut-3-enoico
Comparación: 4-(2-Metoxifenil)-6-metilpirimidin-2-amina es única debido a su patrón específico de sustitución en el anillo de pirimidina, lo que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión y selectividades para los objetivos moleculares, lo que lo convierte en un candidato valioso para aplicaciones específicas .
Comparación Con Compuestos Similares
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Urapidil
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
Comparison: 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications .
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O/c1-8-7-10(15-12(13)14-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3,(H2,13,14,15) |
Clave InChI |
FRACDPKWXUTXLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)

![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)
